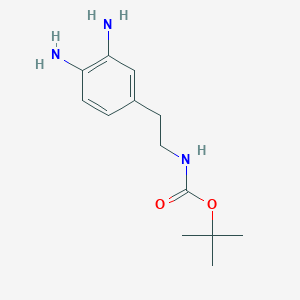
Tert-butyl 3,4-diaminophenethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,4-diaminophenethylcarbamate: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.32 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-diaminophenethylcarbamate typically involves the reaction of 3,4-diaminophenethylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3,4-diaminophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3,4-diaminophenethylcarbamate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of tert-butyl 3,4-diaminophenethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system. It may also interact with cellular receptors and signaling pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3,5-diaminophenylcarbamate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (4-ethynylphenyl)carbamate
Comparison: Tert-butyl 3,4-diaminophenethylcarbamate is unique due to its specific structure, which includes both tert-butyl and 3,4-diaminophenethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it suitable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
159417-95-5 |
|---|---|
Molekularformel |
C13H21N3O2 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3,4-diaminophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7,14-15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
YZBRIYWIBDSRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


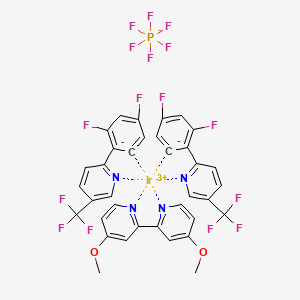
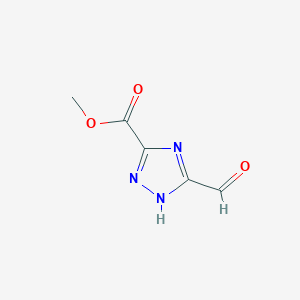



![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
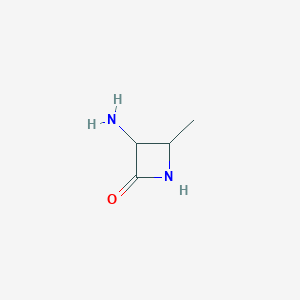
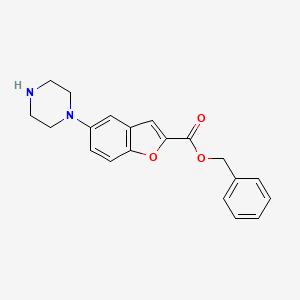

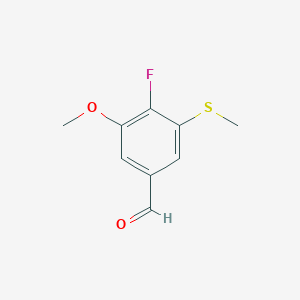
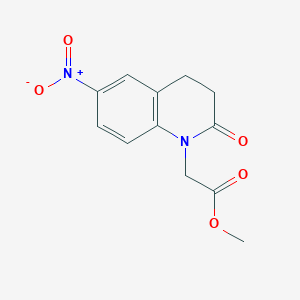
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
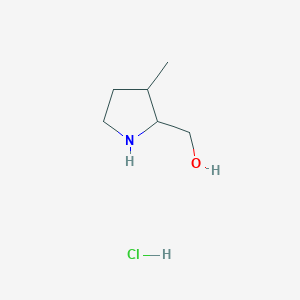
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
